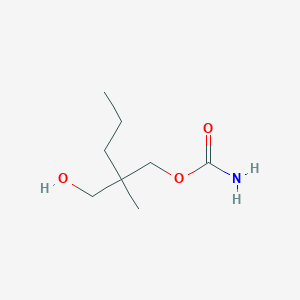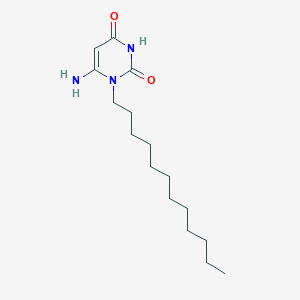
6-Amino-1-dodecylpyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-1-dodecylpyrimidine-2,4-dione (ADPY) is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. ADPY is a pyrimidine derivative that has a long alkyl chain attached to its amino group. This unique structure makes it an excellent candidate for use in biological research and drug development.
Mécanisme D'action
The exact mechanism of action of 6-Amino-1-dodecylpyrimidine-2,4-dione is not fully understood. However, studies have shown that it can disrupt bacterial and fungal cell membranes, leading to cell death. It has also been suggested that 6-Amino-1-dodecylpyrimidine-2,4-dione may interfere with the DNA replication process in bacteria and fungi.
Biochemical and Physiological Effects:
6-Amino-1-dodecylpyrimidine-2,4-dione has been shown to have a low toxicity profile, making it a safe candidate for use in biological research. It has been shown to have a high affinity for bacterial and fungal membranes, leading to its potential use as an antimicrobial agent. 6-Amino-1-dodecylpyrimidine-2,4-dione has also been shown to have a fluorescent property, making it a useful tool for imaging biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
6-Amino-1-dodecylpyrimidine-2,4-dione has several advantages for use in lab experiments. It is a synthetic compound, making it readily available and easy to produce. It has a low toxicity profile, making it safe for use in biological research. However, 6-Amino-1-dodecylpyrimidine-2,4-dione has some limitations. It has limited solubility in water, making it difficult to work with in aqueous solutions. It also has a short half-life, limiting its effectiveness in long-term studies.
Orientations Futures
There are several future directions for the use of 6-Amino-1-dodecylpyrimidine-2,4-dione in scientific research. One potential application is the development of new antibiotics and antifungal agents. 6-Amino-1-dodecylpyrimidine-2,4-dione has also been investigated for its potential use as a fluorescent probe for imaging biological systems. Further research is needed to fully understand the mechanism of action of 6-Amino-1-dodecylpyrimidine-2,4-dione and to explore its potential applications in other fields of scientific research.
Méthodes De Synthèse
6-Amino-1-dodecylpyrimidine-2,4-dione is synthesized by reacting 1-dodecanol with cyanoacetic acid followed by the addition of ammonia and subsequent hydrolysis. The reaction yields 6-Amino-1-dodecylpyrimidine-2,4-dione as a white solid with a high purity level.
Applications De Recherche Scientifique
6-Amino-1-dodecylpyrimidine-2,4-dione has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have antibacterial and antifungal properties, making it a promising candidate for use in the development of new antibiotics and antifungal agents. 6-Amino-1-dodecylpyrimidine-2,4-dione has also been investigated for its potential use as a fluorescent probe for imaging biological systems.
Propriétés
Numéro CAS |
137475-99-1 |
|---|---|
Formule moléculaire |
C16H29N3O2 |
Poids moléculaire |
295.42 g/mol |
Nom IUPAC |
6-amino-1-dodecylpyrimidine-2,4-dione |
InChI |
InChI=1S/C16H29N3O2/c1-2-3-4-5-6-7-8-9-10-11-12-19-14(17)13-15(20)18-16(19)21/h13H,2-12,17H2,1H3,(H,18,20,21) |
Clé InChI |
BIIJFPAMHIDVAV-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCN1C(=CC(=O)NC1=O)N |
SMILES canonique |
CCCCCCCCCCCCN1C(=CC(=O)NC1=O)N |
Synonymes |
6-Amino-1-dodecyl-2,4(1H,3H)-pyrimidinedione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



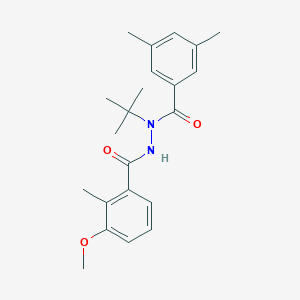
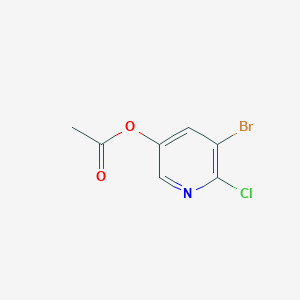
![(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-Amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1-benzylimidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-ethylpyrrolidine-2-carboxamide](/img/structure/B170006.png)
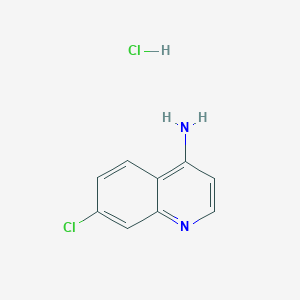
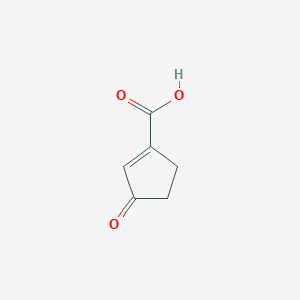
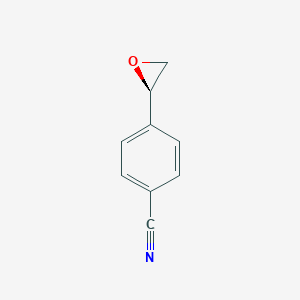
![2,4,5-Trichlorophenyl 4''-(pentyloxy)-[1,1':4',1''-terphenyl]-4-carboxylate](/img/structure/B170016.png)
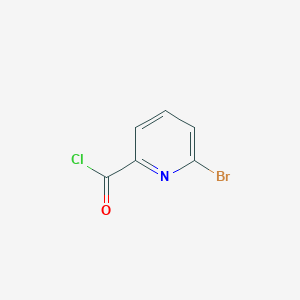
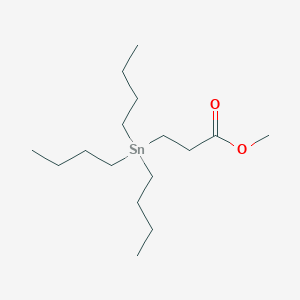
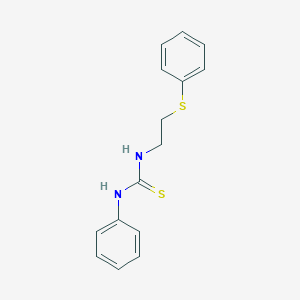
![N,N-dimethyl-1H-pyrrolo[3,2-b]pyridin-5-amine](/img/structure/B170024.png)
![3,3,5-Tribromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B170030.png)
![7-Bromo-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B170033.png)
